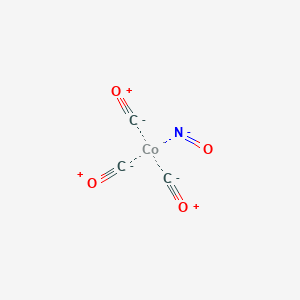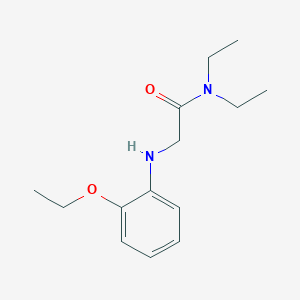
ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N-Diethyl-2-(o-phenetidino)-, commonly known as Phenacetin, is a non-opioid analgesic and antipyretic drug that was widely used in the past for the treatment of pain and fever. However, due to its association with kidney damage and cancer, it has been banned in many countries. In recent years, this compound has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
Phenacetin works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the activity of the enzyme cyclooxygenase (COX). This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.
Efectos Bioquímicos Y Fisiológicos
Phenacetin has been shown to have analgesic and antipyretic effects in animal studies. It has also been shown to have mild sedative effects. However, it has been associated with kidney damage and cancer in humans, and therefore, its use has been discontinued.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenacetin in lab experiments is its availability and low cost. It can also be easily synthesized in the laboratory. However, its potential toxicity and carcinogenicity make it unsuitable for use in many experiments.
Direcciones Futuras
For research could include the development of safer analogs with similar analgesic and antipyretic effects. Additionally, it could be used as a starting material for the synthesis of new compounds with potential therapeutic applications. Further studies could also be conducted to better understand the mechanism of action of Phenacetin and its potential side effects.
Métodos De Síntesis
Phenacetin can be synthesized through the reaction of p-phenetidine with acetic anhydride and glacial acetic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Phenacetin has been used in various scientific research studies, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of other compounds such as benzocaine, procaine, and lidocaine. Additionally, it has been used in the development of new synthetic methodologies for organic synthesis.
Propiedades
Número CAS |
15010-76-1 |
|---|---|
Nombre del producto |
ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)- |
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-(2-ethoxyanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |
Clave InChI |
WOZUSFRRZSBYGS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
SMILES canónico |
CCN(CC)C(=O)CNC1=CC=CC=C1OCC |
Otros números CAS |
15010-76-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



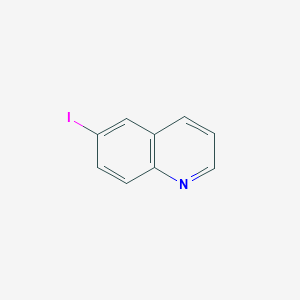
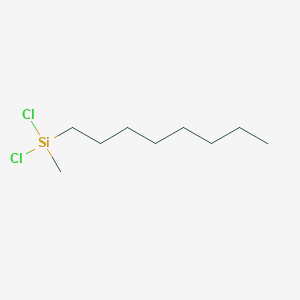
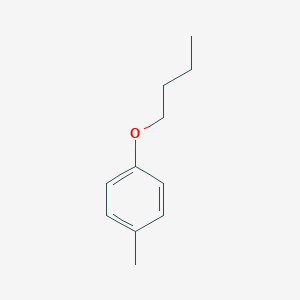
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)
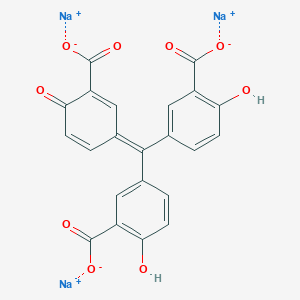
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
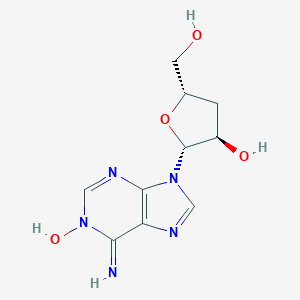
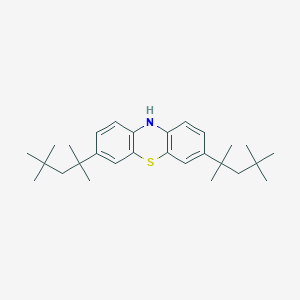
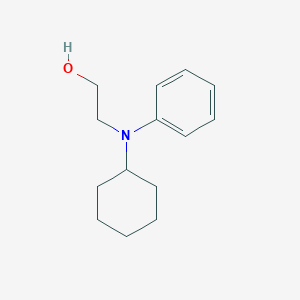
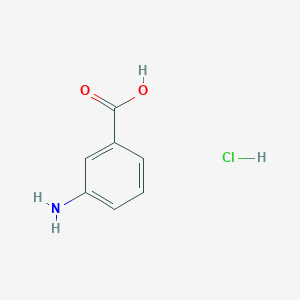
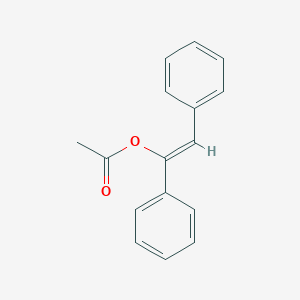
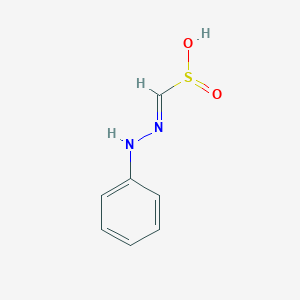
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
